molecular formula C11H7ClN4 B12280286 9H-purine,2-chloro-8-phenyl-

9H-purine,2-chloro-8-phenyl-

Cat. No.: B12280286
M. Wt: 230.65 g/mol
InChI Key: XZRDPJFHHRMTRC-UHFFFAOYSA-N
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Description

9H-Purine, 2-chloro-8-phenyl- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.

Preparation Methods

The synthesis of 9H-purine, 2-chloro-8-phenyl- typically involves multiple steps. One common method starts with the chlorination of purine derivatives. For instance, 2,6-dichloropurine can be used as a substrate, which undergoes a series of reactions to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

9H-Purine, 2-chloro-8-phenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .

Scientific Research Applications

9H-Purine, 2-chloro-8-phenyl- has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

    Biology: In biological research, the compound is used to study the mechanisms of purine metabolism and its role in cellular processes.

    Industry: The compound’s unique chemical properties make it useful in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9H-purine, 2-chloro-8-phenyl- involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound induces apoptosis in cancer cells by targeting key enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and cell cycle arrest .

The compound’s ability to induce apoptosis is often mediated through the activation of caspases and the mitochondrial pathway, resulting in programmed cell death .

Comparison with Similar Compounds

9H-Purine, 2-chloro-8-phenyl- can be compared with other purine derivatives, such as:

    2,6-Dichloropurine: This compound serves as a precursor in the synthesis of 9H-purine, 2-chloro-8-phenyl-.

    9-Ethyl-9H-purine: This derivative has an ethyl group at the 9-position and is studied for its anticancer properties.

    6-Fluoropurine: This compound has a fluorine atom at the 6-position and is used as a pharmaceutical intermediate.

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

2-chloro-8-phenyl-7H-purine

InChI

InChI=1S/C11H7ClN4/c12-11-13-6-8-10(16-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)

InChI Key

XZRDPJFHHRMTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NC=C3N2)Cl

Origin of Product

United States

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